7H-Benzo[c]thioxanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Benzo[c]thioxanthene is a chemical compound characterized by a central triple ring structure. It is closely related to other compounds in the thioxanthene family, which are known for their unique structural and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[c]thioxanthene typically involves the reaction of 5-chloro-2-naphthylthiobenzoic acid with a dehydrating agent to produce a halogenated benzothioxanthenone. This intermediate is then condensed with a γ-dialkylaminopropyl Grignard reagent, followed by hydrolysis to form a hydroxy-benzothioxanthene. The final step involves reduction with phosphorus and hydrogen iodide to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Benzo[c]thioxanthene undergoes various chemical reactions, including:
Reduction: Reduction of halogenated intermediates to form the final compound.
Substitution: Reactions with Grignard reagents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Riboflavin tetraacetate as a photocatalyst, acetonitrile as the solvent.
Reduction: Phosphorus and hydrogen iodide.
Substitution: γ-dialkylaminopropyl Grignard reagent.
Major Products Formed:
- Thioxanthone derivatives
- Hydroxy-benzothioxanthene
- Various substituted benzothioxanthenes .
Wissenschaftliche Forschungsanwendungen
7H-Benzo[c]thioxanthene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7H-Benzo[c]thioxanthene involves its ability to act as a photocatalyst. Upon irradiation with visible light, it undergoes excitation to its triplet state, which can then participate in various organic transformations. This property makes it a valuable tool in photoredox catalysis, where it facilitates the formation of carbon-carbon bonds and other key reactions .
Vergleich Mit ähnlichen Verbindungen
Thioxanthone: Shares a similar core structure and is also used as a photocatalyst.
Xanthone: Another related compound with a similar triple ring structure but different functional groups.
Phenothiazine: Structurally similar but contains a nitrogen atom in place of a carbon atom in the central ring.
Uniqueness: 7H-Benzo[c]thioxanthene is unique due to its specific structural features and its ability to act as a versatile photocatalyst. Its high triplet energy and long triplet lifetime distinguish it from other aromatic ketones, making it particularly effective in photochemical reactions .
Eigenschaften
CAS-Nummer |
226-05-1 |
---|---|
Molekularformel |
C17H12S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
7H-benzo[c]thioxanthene |
InChI |
InChI=1S/C17H12S/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-10H,11H2 |
InChI-Schlüssel |
WCSYOSRGOYTQOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3C=C2)SC4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.